molecular formula C15H19N3O2S B2586257 N-(1-(3-methyl-1,2,4-oxadiazol-5-yl)cyclohexyl)-2-(thiophen-3-yl)acetamide CAS No. 1396765-41-5

N-(1-(3-methyl-1,2,4-oxadiazol-5-yl)cyclohexyl)-2-(thiophen-3-yl)acetamide

Cat. No.: B2586257
CAS No.: 1396765-41-5
M. Wt: 305.4
InChI Key: CJGCVRCCSJISHZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(1-(3-methyl-1,2,4-oxadiazol-5-yl)cyclohexyl)-2-(thiophen-3-yl)acetamide is a synthetic compound of high interest in medicinal chemistry and drug discovery, featuring a 1,2,4-oxadiazole heterocycle linked to a thiophene acetamide moiety via a cyclohexyl spacer. The 1,2,4-oxadiazole ring is a privileged scaffold in pharmaceutical research due to its significant metabolic stability and role as a bioisostere for esters and amides, which helps improve the pharmacokinetic properties of drug candidates . This specific molecular architecture, combining electron-rich heterocycles like 1,2,4-oxadiazole and thiophene, is designed to interact with diverse biological targets. Compounds containing the 1,2,4-oxadiazole core have demonstrated a broad spectrum of biological activities in scientific literature, including antimicrobial, anti-inflammatory, anticancer, and antiviral effects . Notably, 1,3,4-oxadiazole-based analogues have shown potent inhibitory effects on HIV-1 infectivity by specifically targeting Tat-mediated viral transcription, with certain derivatives exhibiting activity in the sub-micromolar range . Furthermore, 1,3,4-oxadiazole conjugates have displayed promising anticancer potential by inhibiting key enzymes involved in cancer cell proliferation, such as thymidylate synthase, topoisomerase II, and histone deacetylases (HDAC) . The incorporation of the thiophene ring, a common feature in bioactive molecules, further expands the potential for target engagement and selectivity. This product is intended for research purposes only, specifically for in vitro biological screening, hit-to-lead optimization, and structure-activity relationship (SAR) studies to explore its full therapeutic potential.

Properties

IUPAC Name

N-[1-(3-methyl-1,2,4-oxadiazol-5-yl)cyclohexyl]-2-thiophen-3-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N3O2S/c1-11-16-14(20-18-11)15(6-3-2-4-7-15)17-13(19)9-12-5-8-21-10-12/h5,8,10H,2-4,6-7,9H2,1H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJGCVRCCSJISHZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=N1)C2(CCCCC2)NC(=O)CC3=CSC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(1-(3-methyl-1,2,4-oxadiazol-5-yl)cyclohexyl)-2-(thiophen-3-yl)acetamide is a compound of interest due to its potential biological activities, particularly in the fields of anticancer and antimicrobial research. This article reviews the current understanding of its biological activity based on available literature and experimental studies.

Chemical Structure and Properties

The compound has the following chemical properties:

  • Molecular Formula : C13H18N4OS
  • Molecular Weight : 282.35 g/mol
  • CAS Number : 1396800-37-5

This molecular structure includes a 1,2,4-oxadiazole ring and a thiophene moiety, which are known for their biological activities.

Anticancer Activity

Research indicates that derivatives of 1,3,4-oxadiazole, including this compound, exhibit significant anticancer properties. For instance:

  • Mechanism of Action : The compound may exert its anticancer effects through multiple pathways, including the inhibition of specific enzymes involved in cancer cell proliferation.
  • In Vitro Studies : In cell line studies, oxadiazole derivatives have shown promising results against various cancer types. For example:
    • IC50 Values : Some studies report IC50 values as low as 0.67μM0.67\,\mu M for prostate cancer cell lines (PC-3) and 1.18μM1.18\,\mu M for breast cancer cell lines (MCF7) when tested against structurally related compounds .

Table 1: Summary of Anticancer Activity

CompoundCell Line TestedIC50 Value (µM)
Compound AHEPG2 (Liver)1.18 ± 0.14
Compound BMCF7 (Breast)0.67
Compound CPC-3 (Prostate)0.80

Antimicrobial Activity

The compound's oxadiazole core is also associated with antimicrobial properties. Studies have shown that similar compounds can inhibit bacterial growth effectively.

  • Antibacterial Effects : Research has demonstrated that oxadiazole derivatives possess antibacterial activity against various strains of bacteria.
  • Antitubercular Activity : Some derivatives have shown effectiveness against Mycobacterium tuberculosis, with minimum inhibitory concentrations (MICs) reported between 48μM4–8\,\mu M .

Table 2: Summary of Antimicrobial Activity

CompoundTarget OrganismMIC (µM)
Compound DMycobacterium tuberculosis4–8
Compound EStaphylococcus aureus8–16

Case Studies and Experimental Findings

Several studies have highlighted the efficacy of compounds similar to this compound:

  • Zhang et al. (2023) : Investigated a series of oxadiazole derivatives and reported significant cytotoxicity against multiple cancer cell lines using MTT assays.
  • Dhumal et al. (2016) : Focused on the antitubercular activity of oxadiazole derivatives and found notable inhibition against Mycobacterium bovis .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares the target compound with structurally or functionally related molecules, highlighting key differences in substituents, core frameworks, synthesis, and applications:

Compound Name Core Structure Key Substituents Biological Activity/Application Synthesis Yield/Data Reference
N-(1-(3-Methyl-1,2,4-oxadiazol-5-yl)cyclohexyl)-2-(thiophen-3-yl)acetamide (Target) Cyclohexyl-1,2,4-oxadiazole Thiophen-3-yl acetamide Not explicitly reported (structural analogs suggest antimicrobial potential) Not provided
2-(4-Chlorophenoxy)-N-(1-(3-methyl-1,2,4-oxadiazol-5-yl)cyclohexyl)acetamide Cyclohexyl-1,2,4-oxadiazole 4-Chlorophenoxy acetamide Not reported; phenoxy groups often enhance lipophilicity Commercial availability (≥98% purity)
2-(2-Bromophenyl)-N-(1-(3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)cyclohexyl)acetamide Cyclohexyl-1,2,4-oxadiazole 2-Bromophenyl, thiophen-3-yl oxadiazole Discontinued (likely due to optimization challenges) Discontinued product
N-((6R,7R)-3-Methyl-2-(3-methyl-1,2,4-oxadiazol-5-yl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-en-7-yl)-2-(p-tolyl)acetamide Cephalosporin β-lactam core p-Tolyl acetamide, 3-methyl-1,2,4-oxadiazole Antibiotic (non-replicating M. tuberculosis) 54% yield
N-(4-Methyl-5-(6-phenyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl)thiophen-2-yl)acetamide Triazolothiadiazole-thiophene Phenyl-triazolothiadiazole, acetamide CDK5/p25 inhibition (IC50 = 42 nM) IC50 = 42 ± 1 nM
N-(4-(4-(3-Methyl-1,2,4-oxadiazol-5-yl)-5-(trifluoromethyl)-1H-pyrazol-1-yl)phenyl)-2-(4-nitrophenyl)acetamide Pyrazole-1,2,4-oxadiazole Trifluoromethyl pyrazole, 4-nitrophenyl Not reported; nitro groups often enhance reactivity HRMS confirmed (m/z 459.1021)
N'-Substituted-2-((5-(thiophen-2-ylmethyl)-4H-1,2,4-triazol-3-yl)thio)acetohydrazide Triazole-thiophene Thiophen-2-ylmethyl, acetohydrazide Antifungal/antibacterial (preclinical) Synthesized via hydrazide route

Key Observations:

Structural Flexibility : The target compound’s cyclohexyl-1,2,4-oxadiazole core is distinct from cephalosporin or triazolothiadiazole frameworks , which are associated with antibiotic and kinase-inhibitory activities, respectively.

Substituent Impact: Thiophen-3-yl vs. Thiophen-2-yl: The position of the thiophene substituent (3-yl vs. 2-yl) influences electronic properties and target binding . Halogenated vs. Nitro Groups: Bromophenyl or chlorophenoxy substituents (e.g., ) enhance lipophilicity, whereas nitro groups (e.g., ) may improve reactivity or binding.

Synthesis Efficiency : Cephalosporin derivatives (e.g., ) achieve higher yields (54%) compared to low-yield analogs (2% in ), underscoring the challenges in optimizing cyclohexyl-oxadiazole syntheses.

Therapeutic Potential: While the target compound lacks explicit activity data, its structural analogs (e.g., triazolothiadiazoles ) show nanomolar inhibition of kinases, suggesting avenues for functional testing.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for N-(1-(3-methyl-1,2,4-oxadiazol-5-yl)cyclohexyl)-2-(thiophen-3-yl)acetamide?

  • Methodological Answer : The compound can be synthesized via nucleophilic substitution or cyclization reactions. A common approach involves reacting a cyclohexylamine derivative bearing a 3-methyl-1,2,4-oxadiazole moiety with 2-(thiophen-3-yl)acetic acid chloride in the presence of triethylamine as a base. Solvents like dioxane or THF are used under reflux (4–6 hours), followed by purification via recrystallization (e.g., ethanol-DMF mixtures) .

Q. Which spectroscopic techniques are critical for characterizing this compound?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C) is essential for confirming the cyclohexyl and thiophene substituents. Infrared (IR) spectroscopy identifies key functional groups (e.g., amide C=O stretch at ~1650–1700 cm⁻¹). High-resolution mass spectrometry (HRMS) validates molecular weight, while X-ray crystallography resolves stereochemistry and crystal packing, as demonstrated in analogous oxadiazole derivatives .

Q. How should researchers assess the compound’s stability under laboratory conditions?

  • Methodological Answer : Conduct accelerated stability studies by exposing the compound to heat (40–60°C), humidity (75% RH), and light (ICH Q1B guidelines). Monitor degradation via HPLC or TLC. Store in airtight containers under inert gas (e.g., argon) at 2–8°C to prevent hydrolysis of the oxadiazole ring or thiophene oxidation .

Advanced Research Questions

Q. How can reaction yields be optimized during the cyclization step of the 1,2,4-oxadiazole core?

  • Methodological Answer : Optimize cyclization by varying catalysts (e.g., ZnCl₂ or PTSA) and solvents (DMF vs. toluene). Microwave-assisted synthesis reduces reaction time (30–60 minutes vs. 4 hours) and improves yields (≥85%). For example, Safonov (2020) achieved high yields in triazole-oxadiazole hybrids using microwave irradiation .

Q. What strategies resolve contradictions in reported biological activities of structurally similar acetamide derivatives?

  • Methodological Answer : Discrepancies may arise from assay conditions (e.g., cell line variability, concentration ranges). Use orthogonal assays (e.g., enzymatic vs. cell-based) and validate purity via HPLC (>95%). Cross-reference SAR studies to identify critical substituents; for instance, thiophene positioning affects receptor binding in kinase inhibitors .

Q. How can computational methods elucidate the compound’s reactivity in nucleophilic substitution reactions?

  • Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model transition states and charge distribution. Molecular docking predicts binding affinities to biological targets, while kinetic studies (e.g., variable-temperature NMR) quantify activation energy for amide bond formation .

Q. What are the challenges in resolving tautomeric forms of the 1,2,4-oxadiazole moiety, and how are they addressed?

  • Methodological Answer : Tautomerism between oxadiazole and its thione form complicates structural analysis. Use X-ray crystallography to confirm the dominant tautomer. IR and ¹⁵N NMR spectroscopy differentiate N–H and C=O environments, as shown in studies of oxadiazole-thione hybrids .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.